molecular formula C28H34O9 B1210216 Ananosin A

Ananosin A

Cat. No.: B1210216
M. Wt: 514.6 g/mol
InChI Key: YREZDJJVCCDBTG-INQFUDPWSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ananosin A is a plant-derived triterpenoid characterized by a unique bond-missing skeleton, a structural feature that distinguishes it from conventional triterpenoids. Triterpenoids like this compound are biosynthetically derived from squalene and often exhibit anti-inflammatory, anticancer, or neuroprotective activities. Its structural novelty lies in the absence of specific carbon-carbon bonds in the core skeleton, which may influence its chemical reactivity and biological interactions .

Properties

Molecular Formula

C28H34O9

Molecular Weight

514.6 g/mol

IUPAC Name

[(8R,9S,10R,11R)-11-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] (E)-2-methylbut-2-enoate

InChI

InChI=1S/C28H34O9/c1-9-13(2)28(30)37-23-15(4)14(3)22(29)16-10-19-25(36-12-35-19)27(34-8)20(16)21-17(23)11-18(31-5)24(32-6)26(21)33-7/h9-11,14-15,22-23,29H,12H2,1-8H3/b13-9+/t14-,15+,22-,23-/m1/s1

InChI Key

YREZDJJVCCDBTG-INQFUDPWSA-N

SMILES

CC=C(C)C(=O)OC1C(C(C(C2=CC3=C(C(=C2C4=C(C(=C(C=C14)OC)OC)OC)OC)OCO3)O)C)C

Isomeric SMILES

C/C=C(\C)/C(=O)O[C@@H]1[C@H]([C@H]([C@H](C2=CC3=C(C(=C2C4=C(C(=C(C=C14)OC)OC)OC)OC)OCO3)O)C)C

Canonical SMILES

CC=C(C)C(=O)OC1C(C(C(C2=CC3=C(C(=C2C4=C(C(=C(C=C14)OC)OC)OC)OC)OCO3)O)C)C

Synonyms

ananosin A

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Ananosin A belongs to a broader family of triterpenoids and lignans with structural or functional similarities.

Table 1: Structural and Functional Comparison of this compound with Analogous Compounds

Compound Structural Class Source Plants Key Features References
This compound Triterpenoid Schisandra, Kadsura Bond-missing skeleton; potential anti-inflammatory properties
Ananosin D Triterpenoid Schisandra Structural isomer of this compound; modified oxidation states
Ananosin E Triterpenoid Kadsura Similar skeleton with additional hydroxylation
Kadsuralignan B Lignan Kadsura Dibenzocyclooctadiene lignan; antioxidant activity
Schizarin B Lignan Schisandra Tetrahydrofuran lignan; cytotoxic effects

Key Findings

Structural Similarities: this compound shares its triterpenoid backbone with Ananosin D and E, but differs in functional group modifications (e.g., hydroxylation, epoxidation) . Unlike lignans (e.g., Kadsuralignan B and Schizarin B), which are dimeric phenylpropanoids, this compound is a monomeric triterpenoid. This distinction impacts their biosynthetic pathways and biological targets .

Functional Overlaps: Both this compound and lignans like Kadsuralignan B are reported in Schisandra and Kadsura species, suggesting shared ecological roles (e.g., plant defense mechanisms) .

Contradictions in Classification: categorizes this compound as a lignan, conflicting with its triterpenoid classification in . This discrepancy may arise from nomenclature overlap or misclassification in one source. Further structural elucidation (e.g., NMR or X-ray crystallography) is required to resolve this .

Q & A

Q. How can researchers systematically identify novel research gaps in Ananosin A's pharmacological mechanisms?

Methodological Answer: Begin with a comprehensive literature review using academic databases (e.g., PubMed, SciFinder) to map existing studies . Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate potential gaps . Cross-reference in silico predictions (e.g., molecular docking) with experimental validation gaps, focusing on understudied pathways or contradictory findings in primary literature .

Q. What are the best practices for designing initial in vitro experiments to assess this compound's bioactivity?

Methodological Answer: Prioritize dose-range finding experiments using logarithmic dilution series (e.g., 0.1–100 µM) . Include triplicate technical replicates and negative controls (vehicle-only and untreated cells) to account for baseline variability . Validate assay conditions with a reference compound (e.g., a known kinase inhibitor for kinase assays) . Document instrument calibration parameters to ensure reproducibility .

Q. What key parameters should be prioritized when establishing analytical methods for this compound quantification?

Methodological Answer: Optimize specificity using high-resolution chromatography (e.g., UPLC-MS/MS) with baseline separation of this compound from structurally similar metabolites . Validate sensitivity (limit of detection ≤ 1 ng/mL) and linearity (R² ≥ 0.99) across physiological concentration ranges. Include stability tests under storage conditions (−80°C vs. 4°C) .

Q. How to establish appropriate negative controls in this compound cytotoxicity assays?

Methodological Answer: Use vehicle controls (e.g., DMSO at 0.1% v/v) and untreated cell populations . For 3D cell models, include scaffold-only controls to isolate matrix effects. Validate assay specificity with a pan-caspase inhibitor in apoptosis assays .

Q. What validation criteria are essential for ensuring the reliability of this compound stability studies?

Methodological Answer: Follow ICH Q1A guidelines: test forced degradation under acidic, basic, oxidative, and thermal stress conditions . Quantify degradation products using validated analytical methods and report mass balance (>95% recovery). Include photostability testing if relevant to storage conditions .

Advanced Research Questions

Q. How should contradictory results between in vitro and in vivo studies on this compound's efficacy be methodologically reconciled?

Methodological Answer: Conduct a meta-analysis of pharmacokinetic parameters (e.g., bioavailability, tissue distribution) to identify translational barriers . Use physiologically based pharmacokinetic (PBPK) modeling to simulate in vivo exposure. Validate with interspecies comparisons (e.g., murine vs. primate models) . Re-evaluate in vitro assay relevance (e.g., 2D vs. 3D culture systems) .

Q. What advanced statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

Methodological Answer: Apply nonlinear regression models (e.g., four-parameter logistic curve) to estimate EC₅₀ values . For multi-factorial designs, use two-way ANOVA with post-hoc Tukey tests to compare treatment groups . Account for multiple comparisons with Benjamini-Hochberg correction (FDR < 0.05) .

Q. How can researchers optimize chromatographic separation of this compound from structurally similar metabolites?

Methodological Answer: Screen orthogonal stationary phases (e.g., HILIC vs. reversed-phase) and gradient elution profiles . Optimize mobile phase pH (e.g., 2.8–3.2 for acidic compounds) and additive concentration (e.g., 0.1% formic acid). Validate peak purity using diode-array detection (DAD) with spectral overlay .

Q. What strategies effectively address batch-to-batch variability in this compound isolation from natural sources?

Methodological Answer: Implement process analytical technology (PAT) for real-time monitoring of extraction parameters (e.g., temperature, solvent ratio) . Use multivariate analysis (e.g., PCA) to correlate raw material variability (e.g., plant harvest season) with yield . Standardize purification with affinity chromatography tagged to a conserved structural motif .

Q. What computational modeling approaches best predict this compound's molecular targets?

Methodological Answer: Combine molecular docking (AutoDock Vina) with molecular dynamics (MD) simulations (>100 ns trajectories) to assess binding stability . Validate predictions using chemoproteomics (e.g., thermal shift assays) . Cross-reference with transcriptomic data (RNA-seq) from treated cell lines to identify downstream pathway activation .

Data Presentation and Analysis Guidelines

  • Contradiction Resolution : When conflicting data arise, conduct sensitivity analyses to identify outlier-prone methodologies . Compare raw datasets (e.g., unprocessed Western blot images vs. quantified band intensities) to rule out normalization artifacts .
  • Reproducibility : Archive experimental metadata (e.g., instrument serial numbers, reagent lot numbers) in supplemental materials .
  • Ethical Reporting : Disclose all negative results in supplementary sections to avoid publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ananosin A
Reactant of Route 2
Reactant of Route 2
Ananosin A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.